

Solubility profile of 1-Amino-2-bromo-4-hydroxyanthraquinone in common lab solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Amino-2-bromo-4-hydroxyanthraquinone
Cat. No.:	B089553

[Get Quote](#)

Solubility Profile of 1-Amino-2-bromo-4-hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-bromo-4-hydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone class, a group of derivatives of anthracene. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as dyes. A critical parameter influencing the utility of this compound in research and development is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility profile of **1-Amino-2-bromo-4-hydroxyanthraquinone** in common laboratory solvents, details a standard experimental protocol for solubility determination, and illustrates a common biological signaling pathway associated with anthraquinone derivatives.

Introduction

1-Amino-2-bromo-4-hydroxyanthraquinone is a derivative of anthraquinone, which is an aromatic organic compound. The core structure consists of three fused benzene rings. The physicochemical properties, including solubility, of anthraquinone derivatives are significantly

influenced by the nature and position of their substituents. The presence of an amino group (-NH₂), a bromo group (-Br), and a hydroxyl group (-OH) on the anthraquinone scaffold of the title compound suggests a complex solubility behavior, with potential for both polar and non-polar interactions. Understanding its solubility is crucial for a wide range of applications, including *in vitro* and *in vivo* screening, formulation development, and synthetic chemistry. While precise quantitative solubility data for **1-Amino-2-bromo-4-hydroxyanthraquinone** is not extensively available in public literature, this guide consolidates available information and provides estimations based on the general behavior of similarly substituted anthraquinones.

Physicochemical Properties

Property	Value
IUPAC Name	1-amino-2-bromo-4-hydroxyanthracene-9,10-dione ^[1]
CAS Number	116-82-5 ^[1]
Molecular Formula	C ₁₄ H ₈ BrNO ₃ ^[1]
Molecular Weight	318.12 g/mol ^[1]
Appearance	Solid

Solubility Profile

The solubility of **1-Amino-2-bromo-4-hydroxyanthraquinone** is dictated by its molecular structure, which possesses both hydrogen bond donors (-NH₂, -OH) and a halogen substituent (-Br), along with a large, hydrophobic polycyclic aromatic core. This duality in its structure results in varied solubility across different types of solvents. The following table summarizes the expected solubility profile based on general principles and data for related compounds. It is important to note that these are qualitative estimations, and experimental verification is recommended for precise applications.

Solvent	Solvent Type	Expected Solubility	Rationale
Water	Polar Protic	Very Low	The large hydrophobic anthraquinone core significantly outweighs the contribution of the polar functional groups.
Methanol	Polar Protic	Sparingly Soluble	The hydroxyl group of methanol can interact with the polar groups of the solute, but the overall solubility is limited by the non-polar backbone.
Ethanol	Polar Protic	Sparingly Soluble	Similar to methanol, but the slightly larger alkyl chain may slightly decrease polarity and impact solubility.
Acetone	Polar Aprotic	Soluble	The polarity of acetone is suitable to dissolve moderately polar compounds. A related compound, 1-amino-2,4-dibromoanthraquinone, is reported to be soluble in acetone.
Dichloromethane (DCM)	Non-polar	Sparingly Soluble	While non-polar, DCM can dissolve a range of organic compounds.

Chloroform	Non-polar	Sparingly Soluble	Similar to DCM, it is a good solvent for many organic molecules.
Ethyl Acetate	Moderately Polar	Soluble	Offers a balance of polarity that can effectively solvate the molecule.
Diethyl Ether	Non-polar	Low	The low polarity of diethyl ether is less likely to effectively dissolve the compound.
Toluene	Non-polar	Low	The non-polar aromatic nature of toluene may have some affinity for the anthraquinone core, but the polar groups will hinder dissolution.
Hexane	Non-polar	Very Low / Insoluble	The highly non-polar nature of hexane is not conducive to dissolving a molecule with polar functional groups.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of poorly soluble compounds. A related compound, 1-amino-2,4-dibromoanthraquinone, is soluble in DMSO.

Dimethylformamide (DMF)	Polar Aprotic	Soluble	Similar to DMSO, DMF is an excellent solvent for many organic compounds with low aqueous solubility.
----------------------------	---------------	---------	--

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

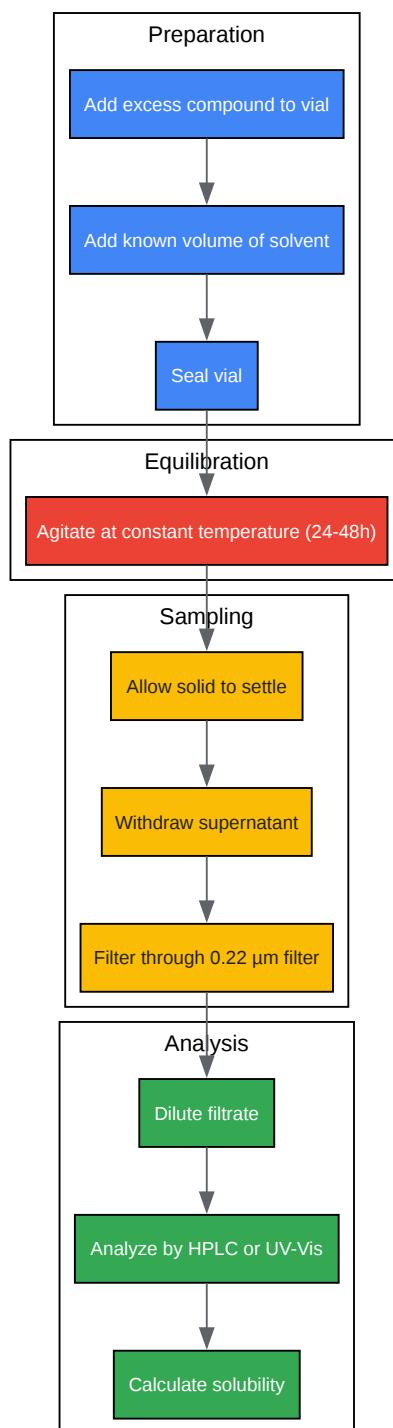
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[\[2\]](#)

4.1. Materials

- **1-Amino-2-bromo-4-hydroxyanthraquinone**
- Selected solvents (e.g., water, ethanol, DMSO)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control
- Analytical balance
- Syringe filters (0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

4.2. Procedure

- Preparation of Saturated Solution:

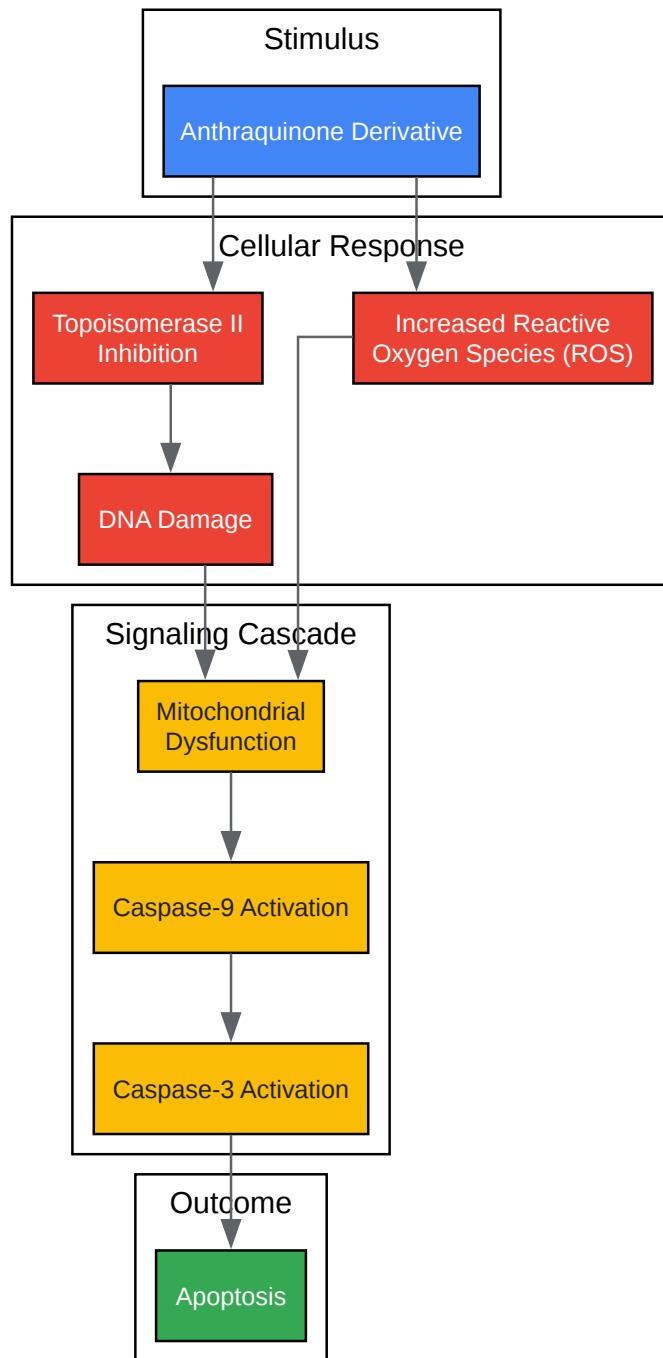

- Add an excess amount of **1-Amino-2-bromo-4-hydroxyanthraquinone** to a scintillation vial. The excess solid should be clearly visible.
- Add a known volume of the desired solvent to the vial.
- Seal the vial to prevent solvent evaporation.

- Equilibration:
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
 - Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.
- Analysis:
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **1-Amino-2-bromo-4-hydroxyanthraquinone** in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.
- Calculation:
 - Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualization of Experimental Workflow and a Representative Signaling Pathway

5.1. Experimental Workflow for Solubility Determination

Workflow for Shake-Flask Solubility Determination


[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask solubility determination method.

5.2. Representative Signaling Pathway for Anthraquinone Derivatives: Induction of Apoptosis

While the specific signaling pathways for **1-Amino-2-bromo-4-hydroxyanthraquinone** are not well-documented, many anthraquinone derivatives are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes. The following diagram illustrates a generalized pathway of apoptosis induction.

Generalized Apoptosis Induction by Anthraquinone Derivatives

[Click to download full resolution via product page](#)

Caption: Generalized pathway of apoptosis induction by anthraquinones.

Conclusion

The solubility of **1-Amino-2-bromo-4-hydroxyanthraquinone** is a key parameter for its application in research and development. While quantitative data is sparse, a qualitative understanding of its solubility in common laboratory solvents can be inferred from its chemical structure. This technical guide provides an estimated solubility profile and a detailed, standardized protocol for its experimental determination. The illustrative diagrams for the experimental workflow and a representative biological pathway offer a visual aid for researchers. For any application requiring precise solubility data, it is imperative to perform experimental validation using the described shake-flask method or other appropriate techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Amino-2-bromo-4-hydroxyanthraquinone | C14H8BrNO3 | CID 8320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility profile of 1-Amino-2-bromo-4-hydroxyanthraquinone in common lab solvents.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089553#solubility-profile-of-1-amino-2-bromo-4-hydroxyanthraquinone-in-common-lab-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com